Pomarose
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Overview
Description
Pomarose, also known by its IUPAC name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, is a high-impact captive odorant patented by Givaudan. It is a double-unsaturated ketone that does not occur naturally. This compound is renowned for its powerful fruity rose odor with nuances of apples, plums, and raisins .
Preparation Methods
Pomarose was synthesized for structural curiosity and found to possess superior fruity, rosy odor characteristics. The synthesis involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne, which affords ethyl 2,3,4-trimethylpent-2-enoate. This intermediate is then transformed into the target molecule by a Grignard reaction with propen-1-ylmagnesium bromide via in situ enolization .
Chemical Reactions Analysis
Pomarose, being a double-unsaturated ketone, can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or alkanes.
Scientific Research Applications
Pomarose has been extensively used in the field of perfumery due to its unique and powerful odor profile. It has been incorporated into various perfumes such as Be Delicious for Men, Unforgivable, 1 Million, CK Free, Legend, Unforgivable Woman, and John Galliano . Beyond perfumery, its applications in other scientific fields are limited due to its primary use as a fragrance compound.
Mechanism of Action
The mechanism by which Pomarose exerts its effects is primarily olfactory. The compound interacts with olfactory receptors in the nasal epithelium, which then send signals to the brain, resulting in the perception of its characteristic fruity rose odor. The molecular targets are the olfactory receptors, and the pathways involved are those related to olfactory signal transduction .
Comparison with Similar Compounds
Pomarose is similar to other compounds like damascones, which also possess fruity and floral odor characteristics. this compound is unique due to its specific odor profile that includes nuances of apples, plums, and raisins. Other similar compounds include damascenone and ionones, which also have floral and fruity notes but differ in their specific odor nuances and chemical structures .
Properties
CAS No. |
357650-26-1 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9- |
InChI Key |
QWRGOHMKGNCVAC-KQHSAVHASA-N |
Isomeric SMILES |
C/C=C/C(=O)/C(=C(/C)\C(C)C)/C |
Canonical SMILES |
CC=CC(=O)C(=C(C)C(C)C)C |
Origin of Product |
United States |
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